molecular formula C12H8N4O3S B14321087 3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole CAS No. 106636-44-6

3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole

Cat. No.: B14321087
CAS No.: 106636-44-6
M. Wt: 288.28 g/mol
InChI Key: UAKOKYGGDPKLCS-UHFFFAOYSA-N
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Description

3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a thiazole ring fused with an imidazole ring, along with nitro and nitroso functional groups. The compound’s unique structure imparts significant biological and chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization with 3-methyl-2-bromoimidazole in the presence of a base such as potassium carbonate to yield the desired compound. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Electrophiles like bromine, chlorinating agents.

Major Products Formed

    Oxidation: Formation of 3-Methyl-6-(4-nitrophenyl)-5-nitroimidazo[2,1-b][1,3]thiazole.

    Reduction: Formation of 3-Methyl-6-(4-aminophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound’s ability to generate reactive oxygen species can induce oxidative stress in cells, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-(4-nitrophenyl)-5-nitroimidazo[2,1-b][1,3]thiazole
  • 3-Methyl-6-(4-aminophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole
  • 3-Methyl-6-(4-chlorophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole

Uniqueness

3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole is unique due to the presence of both nitro and nitroso groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups with the imidazo[2,1-b][1,3]thiazole scaffold enhances its potential as a versatile compound for various applications.

Properties

CAS No.

106636-44-6

Molecular Formula

C12H8N4O3S

Molecular Weight

288.28 g/mol

IUPAC Name

3-methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H8N4O3S/c1-7-6-20-12-13-10(11(14-17)15(7)12)8-2-4-9(5-3-8)16(18)19/h2-6H,1H3

InChI Key

UAKOKYGGDPKLCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=C(N12)N=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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